9-(Dibromomethylidene)-9H-xanthene
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Overview
Description
9-(Dibromomethylidene)-9H-xanthene: is an organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in dye chemistry. The dibromomethylidene group attached to the xanthene core introduces unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dibromomethylidene)-9H-xanthene typically involves the bromination of 9-methylidene-9H-xanthene. The reaction is carried out using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The dibromomethylidene group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the dibromomethylidene group can lead to the formation of 9-methylidene-9H-xanthene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of 9-(Dibromomethylidene)-9H-xanthene can be formed.
Oxidation Products: Oxidized derivatives like carboxylic acids and ketones.
Reduction Products: 9-methylidene-9H-xanthene and its derivatives.
Scientific Research Applications
Chemistry: 9-(Dibromomethylidene)-9H-xanthene is used as a precursor in the synthesis of various fluorescent dyes and pigments. Its unique structure allows for the development of compounds with specific photophysical properties.
Biology: In biological research, this compound is utilized in the development of fluorescent probes for imaging and diagnostic applications. Its fluorescence properties make it suitable for tracking and visualizing biological processes.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as photosensitizers in photodynamic therapy for cancer treatment.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings with enhanced optical properties.
Mechanism of Action
The mechanism of action of 9-(Dibromomethylidene)-9H-xanthene primarily involves its interaction with light. Upon exposure to light, the compound absorbs photons and reaches an excited state. This excited state can then transfer energy to other molecules or release it as fluorescence. The dibromomethylidene group plays a crucial role in modulating the photophysical properties, making it an effective component in various applications.
Comparison with Similar Compounds
- 9-methylidene-9H-xanthene
- 9-(Dichloromethylidene)-9H-xanthene
- 9-(Difluoromethylidene)-9H-xanthene
Comparison: Compared to its analogs, 9-(Dibromomethylidene)-9H-xanthene exhibits unique reactivity due to the presence of bromine atoms. Bromine’s larger atomic size and higher electronegativity influence the compound’s chemical behavior, making it more reactive in substitution and oxidation reactions. This uniqueness is leveraged in applications requiring specific reactivity and photophysical properties.
Properties
CAS No. |
1143-18-6 |
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Molecular Formula |
C14H8Br2O |
Molecular Weight |
352.02 g/mol |
IUPAC Name |
9-(dibromomethylidene)xanthene |
InChI |
InChI=1S/C14H8Br2O/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
LJHGDQBGUODLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(Br)Br)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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